molecular formula C53H70N2O16 B15185567 Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), diformate CAS No. 94113-28-7

Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), diformate

Cat. No.: B15185567
CAS No.: 94113-28-7
M. Wt: 991.1 g/mol
InChI Key: CTENIIJYPJHVQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound "Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), diformate" (CAS: 94113-28-7) is a bis-isoquinoline derivative with a molecular formula of C₅₁H₆₆N₂O₁₂·2[CH₂O₂] and a molecular weight of 991.1267 g/mol . Its structure features:

  • Two 3,4-dihydro-1H-isoquinoline cores, each substituted with 3,4-dimethoxybenzyl groups at the 1-position.
  • 6,7-dimethoxy substituents on the isoquinoline rings.
  • A pentamethylene (five-carbon) chain linking two propionate ester groups.
  • Two formate counterions (diformate salt form).

The compound’s InChIKey (CTENIIJYPJHVQX-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Properties

CAS No.

94113-28-7

Molecular Formula

C53H70N2O16

Molecular Weight

991.1 g/mol

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;formic acid

InChI

InChI=1S/C51H66N2O12.2CH2O2/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*2-1-3/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*1H,(H,2,3)

InChI Key

CTENIIJYPJHVQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCCCCCOC(=O)CCN4CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)OC)OC)OC.C(=O)O.C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (CAS: 4876-00-0)

Key Differences :

  • Molecular Weight: The monomeric analog (281.35 g/mol) is significantly smaller than the target compound (991.1267 g/mol) .
  • Substituents : Lacks the pentamethylene-linked propionate esters and diformate groups. The benzyl group is unsubstituted, whereas the target compound uses 3,4-dimethoxybenzyl substituents .
  • Pharmacological Implications: The monomer may exhibit weaker receptor binding due to the absence of dimerization, which often enhances avidity.

Other Bis-Isoquinoline Derivatives (CAS: 94094-43-6, 264-741-3)

  • Linker Chain Length : The pentamethylene chain (five carbons) may offer optimal spatial flexibility compared to shorter (e.g., ethylene) or longer (e.g., hexamethylene) linkers, balancing binding affinity and solubility .
  • Substituent Patterns : Variations in methoxy or benzyl group positions could alter electronic properties and metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name (CAS) Molecular Weight Key Features Pharmacological Hypotheses
Target Compound (94113-28-7) 991.1267 Dimeric bis-isoquinoline, pentamethylene linker, diformate salt Enhanced avidity, prolonged activity
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (4876-00-0) 281.35 Monomeric, unsubstituted benzyl group Moderate receptor binding, shorter half-life
Hypothetical Ethylene-linked Analog ~800–850 Shorter ethylene linker, similar substituents Reduced flexibility, weaker binding

Research Findings and Hypotheses

Metabolic Stability

  • The diformate salt may improve aqueous solubility compared to free bases, enhancing bioavailability. However, ester groups could render the compound susceptible to hydrolysis in vivo .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), diformate?

  • Methodological Answer : Synthesis requires precise control of stoichiometry and reaction conditions due to the compound’s complex stereochemistry and multiple methoxy/benzyl groups. Key steps include:

  • Step 1 : Coupling of 3,4-dimethoxybenzyl groups to the isoquinoline core under anhydrous conditions (e.g., using DCC/DMAP catalysis).
  • Step 2 : Propionate esterification via nucleophilic acyl substitution, monitored by TLC or HPLC for intermediate purity .
  • Step 3 : Diformate salt formation using formic acid in a non-polar solvent to avoid hydrolysis of sensitive groups.
    • Data Challenges : Low yields (~30-40%) due to steric hindrance; impurities detected via NMR (e.g., residual dimethylamino byproducts) .

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC : Employ a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6) to resolve polar impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks at m/z 1053.07 (theoretical) for the parent ion .
  • 1H/13C NMR : Verify absence of unreacted benzyl protons (δ 6.8–7.2 ppm) and monitor methoxy group integration .

Advanced Research Questions

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, analyzing degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C observed in related bis-isoquinolines) .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products with LC-MS/MS .
    • Key Findings : Methoxy groups enhance stability at neutral pH but increase susceptibility to oxidative cleavage in acidic conditions .

Q. How can structural modifications improve the compound’s bioavailability without compromising activity?

  • Methodological Answer : Apply structure-activity relationship (SAR) strategies:

  • Modification 1 : Replace pentamethylene linker with shorter alkyl chains to reduce logP and enhance solubility.
  • Modification 2 : Introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions (e.g., C-6/C-7 methoxy) .
    • Validation : Use in vitro permeability assays (Caco-2 cells) and compare with parent compound. Preliminary data show 2-fold increased absorption with C-6 hydroxylation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Step 1 : Replicate assays under standardized conditions (e.g., cell lines, incubation time, solvent controls).
  • Step 2 : Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Step 3 : Cross-reference with orthogonal models (e.g., zebrafish vs. murine models for toxicity).
    • Case Study : Anti-inflammatory activity in murine macrophages (IC50 = 5 μM) vs. no activity in human PBMCs may stem from species-specific cytochrome P450 metabolism .

Key Research Gaps

  • Mechanism of Action : Limited data on intracellular targets (e.g., kinase inhibition vs. epigenetic modulation).
  • In Vivo Pharmacokinetics : No published studies on tissue distribution or metabolite profiling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.